![molecular formula C19H21N3O3 B2452369 Ácido 3-[2-(metoximetil)-5,7-dimetil-3-fenilpirazolo[1,5-a]pirimidin-6-il]propanoico CAS No. 1807977-20-3](/img/structure/B2452369.png)
Ácido 3-[2-(metoximetil)-5,7-dimetil-3-fenilpirazolo[1,5-a]pirimidin-6-il]propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that these compounds inhibit phosphoglycerate kinase 1 (PGK1), an enzyme crucial for cancer cell metabolism. Inhibition of PGK1 can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anti-inflammatory Effects
The carboxylic acid moiety in the compound is critical for its anti-inflammatory activity. Derivatives of similar structures have shown significant inhibition of lipoxygenase (LOX), an enzyme involved in the inflammatory response. The LOX-inhibiting activity of these compounds has been comparable to established anti-inflammatory agents.
Structure-Activity Relationship (SAR)
A comprehensive SAR study highlights the importance of specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold. Modifications at the 5 and 7 positions significantly affect biological activity:
Substituent Position | Modification Type | Biological Activity |
---|---|---|
5 | Alkyl/Aryl groups | Enhanced antitumor activity |
7 | Heteroaryl groups | Increased LOX inhibition |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Inhibition of Mycobacterial Growth
A series of pyrazolo[1,5-a]pyrimidines were evaluated for their ability to inhibit Mycobacterium tuberculosis growth. Compounds with specific substitutions showed promising results, indicating potential as anti-tuberculosis agents.
Anti-inflammatory Mechanisms
Research demonstrated that compounds similar to this one significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting effective anti-inflammatory mechanisms.
Actividad Biológica
3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, focusing on its implications in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N3O3 with a molecular weight of 339.4 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁N₃O₃ |
Molecular Weight | 339.4 g/mol |
CAS Number | 1807977-20-3 |
Synthesis
The synthesis of 3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid typically involves multi-step synthetic routes that include cyclization reactions of appropriate precursors. The synthetic strategy often focuses on optimizing yields and purity while allowing for functional modifications that enhance biological activity.
Antitumor Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class demonstrate significant antitumor properties. For instance, studies have shown that related compounds inhibit glycolytic enzymes such as PGK1 (phosphoglycerate kinase 1), which is crucial for cancer cell metabolism. The inhibition of PGK1 by these compounds can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anti-inflammatory Effects
The presence of the carboxylic acid moiety in the compound is critical for its anti-inflammatory activity. Studies have demonstrated that derivatives of similar structures exhibit significant inhibition of lipoxygenase (LOX), an enzyme involved in the inflammatory response. The LOX-inhibiting activity of these compounds has been shown to be comparable to established anti-inflammatory agents .
Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship study highlights the importance of specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold. Modifications at the 5 and 7 positions significantly affect biological activity, with certain substitutions enhancing potency against targets such as mycobacterial ATP synthase .
Substituent Position | Modification Type | Biological Activity |
---|---|---|
5 | Alkyl/aryl groups | Enhanced antitumor activity |
7 | Heteroaryl groups | Increased LOX inhibition |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Inhibition of Mycobacterial Growth : A series of pyrazolo[1,5-a]pyrimidines were evaluated for their ability to inhibit Mycobacterium tuberculosis growth. Compounds with specific substitutions showed promising results, indicating potential as anti-tuberculosis agents .
- Anti-inflammatory Mechanisms : Research demonstrated that compounds similar to 3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting effective anti-inflammatory mechanisms .
Propiedades
IUPAC Name |
3-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12-15(9-10-17(23)24)13(2)22-19(20-12)18(16(21-22)11-25-3)14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHOPAVSECBZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.